Atto Thio12 maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

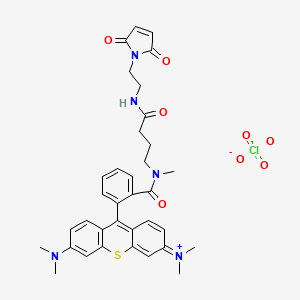

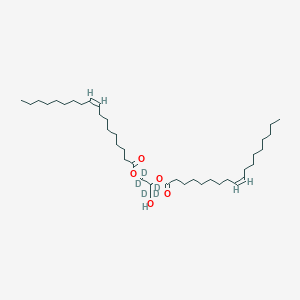

Atto Thio12 maleimide is a cationic dye closely related to the well-known rhodamines. It is primarily used for labeling DNA, RNA, and proteins. The dye is moderately hydrophilic and, after coupling to a substrate, carries a net electrical charge of +1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Atto Thio12 maleimide is synthesized by reacting Atto Thio12 with maleimide. The reaction typically involves dissolving the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to prevent hydrolysis and ensure high coupling efficiency .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The dye is lyophilized or crystallized and stored at temperatures below -20°C to protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions

Atto Thio12 maleimide primarily undergoes substitution reactions, particularly with sulfhydryl (thiol) groups. The maleimide group reacts with thiols to form a stable thio-ether bond .

Common Reagents and Conditions

The reaction with thiols is typically carried out in phosphate-buffered saline (PBS) at pH 7.4. This pH ensures that the thiol group is sufficiently deprotonated to react with the maleimide, while minimizing the reactivity of amino groups .

Major Products

The major product of the reaction between this compound and a thiol-containing compound is a thio-ether conjugate. This product retains the fluorescent properties of the dye, making it useful for various labeling applications .

Scientific Research Applications

Atto Thio12 maleimide is widely used in scientific research due to its fluorescent properties. Some of its key applications include:

Chemistry: Used as a fluorescent label for studying molecular interactions and reaction mechanisms.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.

Industry: Applied in the development of biosensors and other analytical tools for detecting specific compounds.

Mechanism of Action

Atto Thio12 maleimide exerts its effects through its ability to form stable thio-ether bonds with thiol groups. This reaction is highly specific and efficient, allowing the dye to be covalently attached to target molecules. The fluorescent properties of the dye enable the labeled molecules to be detected and quantified using various fluorescence-based techniques .

Comparison with Similar Compounds

Atto Thio12 maleimide is similar to other thiol-reactive dyes, such as those based on rhodamine and fluorescein. it has several unique features:

High Yield of Triplet Formation: This characteristic makes it particularly useful for applications requiring high sensitivity and resolution.

Moderate Hydrophilicity: This property allows it to be used in aqueous environments without significant loss of fluorescence.

Similar Compounds

- Rhodamine-based dyes

- Fluorescein-based dyes

- Other maleimide-functionalized dyes

This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula |

C35H38ClN5O8S |

|---|---|

Molecular Weight |

724.2 g/mol |

IUPAC Name |

[6-(dimethylamino)-9-[2-[[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-methylcarbamoyl]phenyl]thioxanthen-3-ylidene]-dimethylazanium;perchlorate |

InChI |

InChI=1S/C35H37N5O4S.ClHO4/c1-37(2)23-12-14-27-29(21-23)45-30-22-24(38(3)4)13-15-28(30)34(27)25-9-6-7-10-26(25)35(44)39(5)19-8-11-31(41)36-18-20-40-32(42)16-17-33(40)43;2-1(3,4)5/h6-7,9-10,12-17,21-22H,8,11,18-20H2,1-5H3;(H,2,3,4,5) |

InChI Key |

WHKJMPAVTRGBGG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)NCCN5C(=O)C=CC5=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052863.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12052873.png)

![[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate](/img/structure/B12052877.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12052896.png)